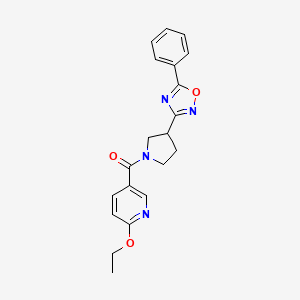

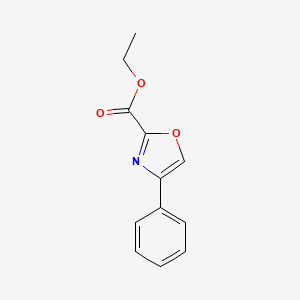

(6-Ethoxypyridin-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Ethoxypyridin-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups including an ethoxypyridinyl group, a phenyl-oxadiazolyl group, and a pyrrolidinyl methanone group . Oxadiazoles, which are part of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The oxadiazole ring in the molecule is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural frameworks, such as those involving pyridinyl, oxadiazolyl, and pyrrolidinyl moieties, are frequently synthesized for their diverse biological and chemical properties. For example, Kumar et al. (2012) detailed the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated significant antimicrobial activity, suggesting a potential route for the design of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012). This synthesis method could potentially be applied or adapted for the synthesis of the compound , highlighting the importance of these structural motifs in developing therapeutically relevant molecules.

Antimicrobial Activity

Related compounds have been shown to possess antimicrobial properties, which could suggest potential applications for the compound in the development of new antimicrobial agents. For instance, Patel, Agravat, & Shaikh (2011) reported on the synthesis and antimicrobial activity of new pyridine derivatives, which included similar structural features and demonstrated variable and modest activity against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests that modifications to the pyridinyl and oxadiazolyl components, such as those present in the compound of interest, could yield promising antimicrobial agents.

Optical and Material Applications

Moreover, compounds featuring pyridinyl and related heterocycles are often explored for their optical properties and potential applications in materials science. Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shift, highlighting the utility of pyridinyl-based compounds in developing luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017). This aspect suggests that the compound , with its complex heterocyclic structure, may have potential applications in the development of new luminescent materials or optical sensors.

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the wide range of biological activities exhibited by oxadiazole derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

properties

IUPAC Name |

(6-ethoxypyridin-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-2-26-17-9-8-15(12-21-17)20(25)24-11-10-16(13-24)18-22-19(27-23-18)14-6-4-3-5-7-14/h3-9,12,16H,2,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMIBMRAIKDLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethoxypyridin-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2609262.png)

![4,4,4-Trifluoro-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one](/img/structure/B2609265.png)

![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)

![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)

![N-(4-methoxybenzyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2609270.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2609277.png)